Pirlimycin hydrochloride is a synthetic, narrow-spectrum antibiotic classified as a lincosamide. [, ] It is primarily used in veterinary medicine for its activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus spp. [, , ] In scientific research, pirlimycin hydrochloride serves as a valuable tool to study mastitis pathogenesis, antibiotic resistance, and the impact of antibiotic treatment on the animal microbiome.
The synthesis of Pirlimycin Hydrochloride involves several steps, primarily focusing on the reaction between Pirlimycin and Hydrochloric acid. Key steps in the synthesis process include:
This multi-step synthesis highlights the importance of controlling environmental conditions to achieve optimal yields.
The molecular structure of Pirlimycin Hydrochloride features a bicyclic structure characteristic of lincosamides, with a piperidine ring fused to a thiazolidine moiety. The compound includes several functional groups that contribute to its biological activity:
Pirlimycin Hydrochloride participates in various chemical reactions, including:
These reactions are crucial for developing new derivatives with potentially enhanced efficacy or reduced side effects .
Pirlimycin Hydrochloride functions primarily as a bacteriostatic agent by inhibiting protein synthesis in bacteria. Its mechanism of action involves:
This mechanism highlights its role in treating infections where rapid bacterial growth must be curtailed.
Pirlimycin Hydrochloride exhibits several notable physical and chemical properties:
Understanding these properties is essential for developing effective pharmaceutical formulations .
Pirlimycin Hydrochloride has several scientific applications:
Its applications underscore its relevance not only in clinical settings but also in academic research focused on antibiotic development and resistance .
Pirlimycin hydrochloride is a semisynthetic antibiotic with the systematic chemical name methyl (2S-cis)-7-chloro-6,7,8-trideoxy-6[[(4-ethyl-2-piperidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside hydrochloride. Its molecular formula is C₁₇H₃₄Cl₂N₂O₆S, corresponding to a molar mass of 465.43 g/mol for the anhydrous form [1] [7]. The structure integrates a galactopyranoside sugar moiety linked via a thioglycosidic bond to a methylthio group and a substituted piperidine ring (Figure 1). Key stereochemical features include multiple chiral centers that define its spatial configuration:
HBJOXQRURQPDEX-MHXMMLMNSA-N
confirms eight defined stereocenters, rendering the molecule stereochemically complex [2] [4]. Table 1: Atomic Composition and Stereochemical Data
Property | Value/Descriptor |
---|---|
Molecular formula | C₁₇H₃₄Cl₂N₂O₆S |
Molar mass | 465.43 g/mol (anhydrous) |
CAS number (hydrated form) | 78822-40-9 |
Chiral centers | 8 |
Stereodescriptors | (2S,4R)-N-[(1S,2S)-...] [10] |
Pirlimycin hydrochloride belongs to the lincosamide antibiotic class, sharing core structural motifs with:
These analogues inhibit bacterial protein synthesis via 50S ribosomal subunit binding but exhibit distinct pharmacokinetic behaviors due to side-chain variations. Pirlimycin’s ethylpiperidine group enhances lipophilicity, promoting intracellular accumulation in mammary tissues [3] [8].
Pirlimycin hydrochloride exists commercially as a mixture of diastereomers due to unresolved chiral centers during synthesis. Key implications include:
Table 2: Diastereomer-Specific Characteristics
Parameter | Commercial Mixture | High-Purity Standard |
---|---|---|
Typical purity | ~50% | ≥95% [9] |
Primary use case | Bulk API | Reference material |
Key impurity profiles | Unresolved stereoisomers | Defined stereochemistry |
Mechanism of Antibacterial Action
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7